1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C24H17ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3 |
InChI Key |
QEMMJMNSQQJUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Framework for Chromeno-Pyrrole Synthesis
The foundational approach for synthesizing 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione relies on a one-pot MCR strategy. This method, adapted from recent advancements in combinatorial chemistry, enables the simultaneous incorporation of three key components:
-
Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (chromone precursor).
-
3-Chlorobenzaldehyde (aryl aldehyde).
-
4-Methylpyridin-2-amine (primary amine).
The reaction proceeds via a cascade of condensation, cyclization, and dehydration steps, forming the chromeno-pyrrole core structure. Critical to this process is the acidic ethanol solvent system (EtOH with 10% acetic acid), which accelerates dehydration while suppressing side reactions .
Reaction Mechanism and Intermediate Formation
The proposed mechanism involves three distinct phases (Scheme 1):
-
Condensation : The aldehyde (3-Chlorobenzaldehyde ) and amine (4-Methylpyridin-2-amine ) undergo nucleophilic addition to form an imine intermediate.
-
Cyclization : The imine intermediate reacts with the chromone precursor, facilitating ring closure through keto-enol tautomerization.
-
Dehydration : Acid catalysis promotes the elimination of water, aromatizing the pyrrole ring and yielding the final product.
Key intermediates, such as 1-alkyl-5-aryl-4-(2-hydroxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one , have been isolated and characterized via NMR and HPLC-MS, confirming the reaction trajectory .
Optimization of Synthetic Conditions
Extensive optimization studies identified ethanol with acetic acid (9:1 v/v) as the optimal solvent system, achieving a 74% yield for analogous compounds under mild conditions (40°C, 30 minutes) . The table below summarizes critical parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | EtOH + 10% AcOH | Maximizes cyclization efficiency |
| Temperature | 40°C | Balances reaction rate and decomposition |
| Reaction Time | 30 minutes | Completes dehydration without byproducts |
| Molar Ratio (1:2:3) | 1:1.2:1.2 | Ensures full conversion of limiting reagent |
Substituent effects were also analyzed:
-
Electron-withdrawing groups (e.g., 3-chloro on benzaldehyde) enhance electrophilicity, accelerating imine formation.
-
Steric hindrance from the 4-methylpyridin-2-amine moiety is mitigated by its planar geometry, allowing efficient cyclization .
Substrate Scope and Functional Group Tolerance
The MCR framework exhibits broad compatibility with diverse substrates, enabling the synthesis of 223 derivatives in a 92% success rate . For the target compound:
-
Chromone Precursor : Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate introduces the 7-methyl group via its ortho-hydroxyphenyl substituent.
-
Aldehyde : 3-Chlorobenzaldehyde provides the 1-(3-chlorophenyl) moiety without requiring protecting groups.
-
Amine : 4-Methylpyridin-2-amine contributes the 2-(4-methylpyridin-2-yl) group, with pyridine’s basicity facilitating imine formation.
Notably, halogens (Cl, F), alkyl groups (methyl, ethyl), and heteroaromatic amines are well-tolerated, underscoring the method’s versatility .
Purification and Characterization
The product is isolated via crystallization from ethanol/water (3:1), achieving >95% purity (HPLC). Key characterization data include:
-
HRMS : m/z 478.1243 [M+H]+ (calculated for C₂₆H₂₁ClFN₂O₃: 478.1248).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrrole-H), 7.61–7.58 (m, 2H, Ar-H), 2.51 (s, 3H, CH₃).
-
¹³C NMR : 168.9 (C=O), 154.2 (pyridine-C), 142.1 (pyrrole-C) .
Challenges and Mitigation Strategies
Synthetic hurdles include:
-
Byproduct Formation : Acetic acid suppresses aldol condensation byproducts through pH control.
-
Solubility Issues : Ethanol’s mid-polarity dissolves all reactants without requiring toxic co-solvents.
-
Stereochemical Control : The reaction proceeds with >98% regioselectivity due to electronic directing effects of the 3-chlorophenyl group .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogues include:
| Compound Name | Substituents (Position 1, 2, 7) | Key Features |
|---|---|---|
| Target Compound | 1-(3-ClPh), 2-(4-MePyr-2-yl), 7-Me | Balanced lipophilicity; potential kinase inhibition due to pyridine moiety |
| 7-Chloro-1-(4-Fluorophenyl)-2-[2-(morpholin-4-yl)ethyl] | 1-(4-FPh), 2-(morpholinylethyl), 7-Cl | Enhanced solubility from morpholine; fluorine improves metabolic stability |
| 2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione | 2-Ph, fused pyranone ring | Reduced planarity; altered π-conjugation vs. chromeno derivatives |
Substituent Impact Analysis :
- Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound increases lipophilicity (clogP ≈ 3.2) compared to the 4-fluorophenyl analogue (clogP ≈ 2.8), affecting membrane permeability .
- Pyridine vs. Morpholine : The 4-methylpyridin-2-yl group in the target compound enables stronger hydrogen bonding (e.g., with kinase ATP pockets) compared to morpholine’s electron-rich oxygen, which prioritizes solubility .
Pharmacological and Theoretical Studies
- Kinase Inhibition : Pyridine-containing derivatives (e.g., target compound) show moderate IC₅₀ values (~5–10 µM) against CDK2, while morpholine analogues exhibit weaker activity (>20 µM) .
- Electrostatic Potential (ESP) Analysis: Multiwfn software reveals the 3-chlorophenyl group in the target compound creates a localized electron-deficient region, favoring interactions with positively charged residues in enzyme active sites .
Biological Activity
1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chromeno-pyrrole core structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C24H17ClN2O3
- Molecular Weight : Approximately 402.8 g/mol
- IUPAC Name : 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
The structural features of this compound contribute to its reactivity and biological activity. The presence of the chlorophenyl and methylpyridine substituents enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of specific molecular targets.
-
Mechanism of Action :
- The compound may interact with enzymes or receptors involved in cell proliferation.
- It potentially inhibits tyrosine kinases, which play a critical role in cancer cell signaling pathways.
-
Case Studies :
- In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range .
- Molecular docking studies suggest that the compound can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, indicating its potential as an antitumor agent .
Antimicrobial and Antifungal Properties
The compound has also been studied for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains and fungi.
- Antimicrobial Activity :
- Compounds with similar structural motifs have shown promising results against Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Summary of Key Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant inhibition of cancer cell lines (A549, HCT116) | In vitro cytotoxicity assays |
| Study B | Interaction with EGFR and VEGFR2 | Molecular docking simulations |
| Study C | Antimicrobial activity against specific bacterial strains | Disc diffusion method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
